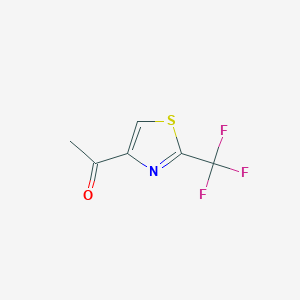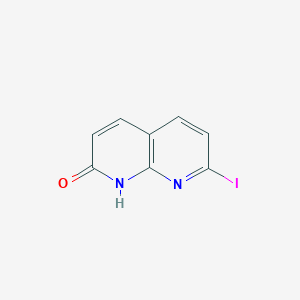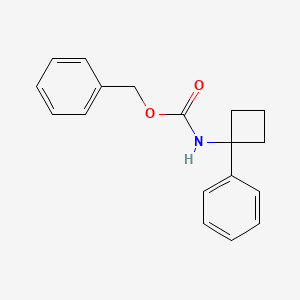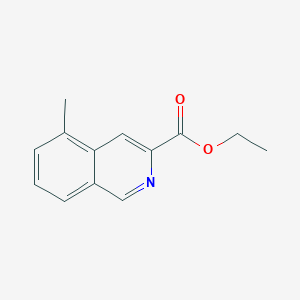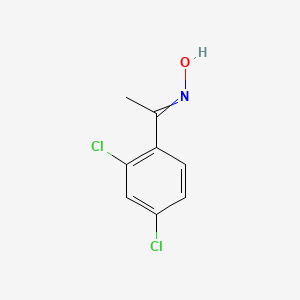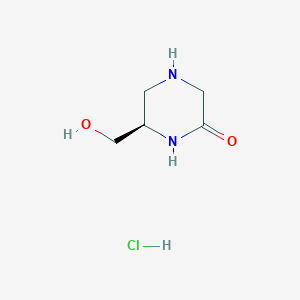
(6R)-6-(hydroxymethyl)piperazin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-(hydroxymethyl)piperazin-2-one hydrochloride: is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a hydroxymethyl group at the 6th position and a hydrochloride salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(hydroxymethyl)piperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods: In industrial settings, the production of piperazine derivatives, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: (6R)-6-(hydroxymethyl)piperazin-2-one hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on cellular processes and enzyme activities .
Medicine: It serves as a building block for the development of drugs targeting neurological disorders, infections, and cancer .
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of (6R)-6-(hydroxymethyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group plays a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom.
Piperazinone: A piperazine derivative with a carbonyl group at the 2nd position.
Hydroxymethylpiperidine: A piperidine derivative with a hydroxymethyl group.
Uniqueness: (6R)-6-(hydroxymethyl)piperazin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both a hydroxymethyl group and a carbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H11ClN2O2 |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
(6R)-6-(hydroxymethyl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-3-4-1-6-2-5(9)7-4;/h4,6,8H,1-3H2,(H,7,9);1H/t4-;/m1./s1 |
InChI Key |
UXDMEZAJEXSQSV-PGMHMLKASA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)CN1)CO.Cl |
Canonical SMILES |
C1C(NC(=O)CN1)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)
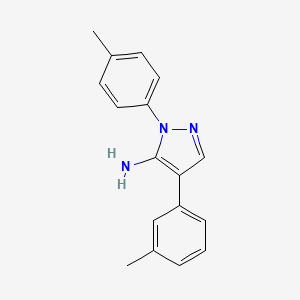
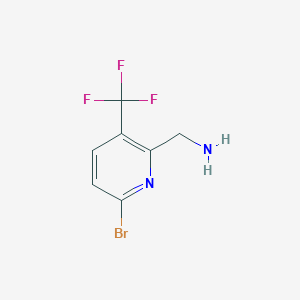
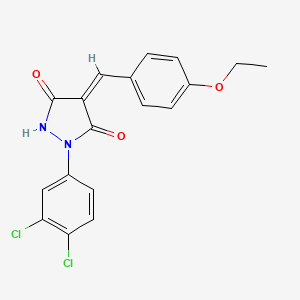
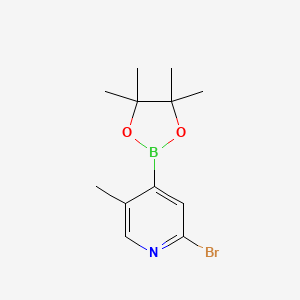
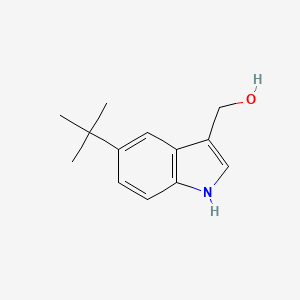

![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)

